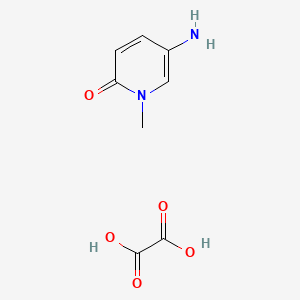

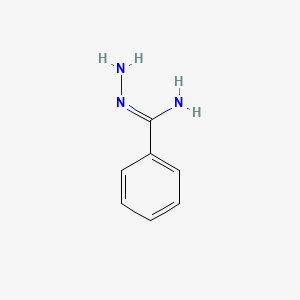

5-Amino-1-methylpyridin-2(1H)-one oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-1-methylpyridin-2(1H)-one oxalate, also known as AMPO, is an organic compound with a variety of uses in the scientific research community. It is a crystalline solid that is easily soluble in water, and it is often used as a reagent in organic synthesis. AMPO is a versatile compound that is used in a variety of applications, such as in the synthesis of drugs, in the production of dyes and pigments, and in the production of polymers.

科学的研究の応用

Photoreaction Studies

The study of photoreactions in amino-pyridine derivatives, including molecules similar to 5-amino-1-methylpyridin-2(1H)-one oxalate, reveals insights into amino-imino tautomerism. This phenomenon is observed through the use of UV irradiation, demonstrating the transformation of amino tautomers into imino tautomers and vice versa. Such studies provide foundational understanding for photochemical reactions in related compounds (Akai et al., 2006).

Structural and Theoretical Analysis

Research focusing on phthalide derivatives structurally related to 5-amino-1-methylpyridin-2(1H)-one oxalate emphasizes the importance of X-ray diffraction and DFT calculations in understanding molecular structure. Such investigations reveal detailed geometrical parameters, electronic properties, and theoretical insights, which are crucial in comprehending the chemical behavior of similar compounds (Yılmaz et al., 2020).

Coordination Chemistry

Studies on oxalato-bridged copper(II) complexes with amino-pyridine ligands, closely related to 5-amino-1-methylpyridin-2(1H)-one oxalate, highlight the significance of coordination chemistry in the synthesis of metal complexes. These complexes offer insights into molecular architectures and magnetic properties, which are essential for understanding the coordination behavior of similar organic compounds (Castillo et al., 2001).

Chemiluminescence in Analytical Chemistry

Research into the use of chemiluminescent reagents like tris(2,2'-bipyridyl)ruthenium(III) in flow streams, employing oxalate and related compounds, underscores the potential of 5-amino-1-methylpyridin-2(1H)-one oxalate in analytical applications. This field explores the detection limits, linear dynamic ranges, and sensitivity advantages of various analytes, including amino acids and NADH (Lee & Nieman, 1995).

Hydrogen Bonding and Crystal Structure

The exploration of hydrogen bonding in complexes involving substituted pyridines and oxalic acid provides insights into the crystal structures and hydrogen bond features of compounds akin to 5-amino-1-methylpyridin-2(1H)-one oxalate. Such studies are pivotal in understanding the molecular interactions and structural configurations of related organic compounds (Lautié & Belabbes, 1996).

Synthesis and Reactivity

Investigations into the synthesis of pyridine derivatives, which share structural similarities with 5-amino-1-methylpyridin-2(1H)-one oxalate, reveal various methods and reactivities. Understanding the synthetic pathways and chemical modifications of these compounds is crucial for their potential application in various fields, including medicinal chemistry (Temple et al., 1992).

Enzyme Modeling

Studies on Mn (II) complexes as models for Oxalate Decarboxylases and Oxalate Oxidases offer insights into the enzymatic activity related to oxalate. This research is significant for understanding the catalytic mechanisms and potential applications of enzymes that interact with compounds like 5-amino-1-methylpyridin-2(1H)-one oxalate (Scarpellini et al., 2008).

特性

IUPAC Name |

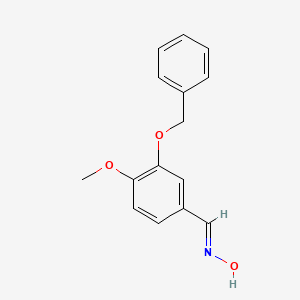

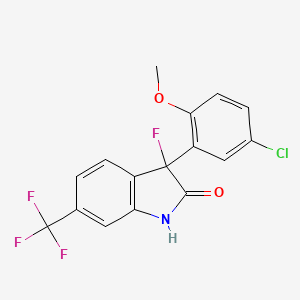

5-amino-1-methylpyridin-2-one;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.C2H2O4/c1-8-4-5(7)2-3-6(8)9;3-1(4)2(5)6/h2-4H,7H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBSPXBKMZHOHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-methylpyridin-2(1H)-one oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)